Home > Products > Screening Compounds P4099 > BCATc Inhibitor 2
BCATc Inhibitor 2 -

BCATc Inhibitor 2

Catalog Number: EVT-254918
CAS Number:
Molecular Formula: C16H10ClF3N2O4S
Molecular Weight: 418.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Branched-chain amino acid transferases (BCATs) catalyze reversible transamination of leucine, isoleucine, and valine branched-chain amino acids to their respective α-keto acids, liberating L-glutamate. Two forms of BCAT are present in mammals. Mitochondrial BCAT (BCATm) exists in most tissues throughout the body, whereas cytosolic BCAT (BCATc) is confined to the brain, where it regulates glutamate synthesis for release during neuronal excitation. Thus, BCATc inhibition may be useful for the treatment of neurodegenerative and behavioral disorders involving disturbances of the glutamatergic system. BCATc Inhibitor 2 is a sulfonyl hydrazide that inhibits BCATc (IC50s = 0.81 and 0.2 µM for human and rat, respectively) with 15-fold selectivity over BCATm. This compound has been shown to block calcium influx into neurons (IC50 = 4.8 µM) following inhibition of glutamate uptake and to demonstrate neuroprotective efficacy in an in vivo rat model of neurodegeneration.

N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N'-(4,6-dimethylpyrimidin-2-yl)thiourea

  • Compound Description: This compound is a novel herbicide. [] Its crystal structure reveals intermolecular hydrogen bonds and π-π interactions contributing to its three-dimensional architecture. []
  • Relevance: This compound shares a similar core structure with N'-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide, featuring a furan ring substituted with a carbonyl-linked 4-chloro-2-(trifluoromethyl)phenyl moiety. Both compounds also contain a thiourea group, albeit with different substituents. []

N-[2-(trifluoromethyl)phenyl]succinamic Acid

  • Compound Description: This molecule exhibits a syn-conformation for both the amide and acid functionalities. [] Its crystal structure demonstrates hydrogen bonding patterns leading to the formation of C(4) chains and chair-shaped ribbons. []

Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate

  • Compound Description: This compound, also known as amidoflumet, is a novel acaricide. [] Its structure features an intramolecular N—H⋯O hydrogen bond due to the specific orientation of its side chains. []
  • Relevance: While this compound lacks the furan-carbonyl-sulfonohydrazide core of N'-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide, both share a common structural motif: a benzene ring substituted with both chlorine and a (trifluoromethyl)sulfonyl group. []

N′-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)benzenesulfonohydrazide

  • Compound Description: This molecule comprises an indole unit and a phenylsulfonyl unit in a trans orientation relative to the N—N single bond. [] It forms hydrogen-bonded dimers and ribbons in its crystal structure. []
  • Relevance: This compound and N'-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide are both benzenesulfonohydrazides, indicating that they belong to the same chemical class. Although their core structures differ, both feature aromatic ring systems linked to the sulfonohydrazide moiety. []
Overview

BCATc Inhibitor 2 is a selective inhibitor of cytosolic branched-chain amino acid transferase, which plays a crucial role in the metabolism of branched-chain amino acids, specifically isoleucine, leucine, and valine. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and disorders related to the glutamatergic system. BCATc Inhibitor 2 is synthesized through a process that incorporates 2-trifluoromethylphenyls into coumarin derivatives, resulting in a compound that effectively inhibits the enzymatic activity of cytosolic branched-chain amino acid transferase.

Source and Classification

BCATc Inhibitor 2 is commercially available from various suppliers, including Cayman Chemical Company and APExBIO. It is classified under the category of enzyme inhibitors specifically targeting branched-chain amino acid transferases. The compound has been studied for its biochemical properties and potential applications in treating conditions associated with disturbances in amino acid metabolism and neurotransmitter regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of BCATc Inhibitor 2 involves the following key steps:

  1. Starting Materials: The synthesis begins with coumarin derivatives as the base structure.
  2. Reagent Addition: The incorporation of 2-trifluoromethylphenyl groups is performed to enhance the inhibitory properties against cytosolic branched-chain amino acid transferase.
  3. Catalysis: The reaction conditions are optimized to ensure high yield and purity of the final product.

This method has been detailed in research studies focusing on the development of inhibitors for branched-chain amino acid transferases, highlighting its potential for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of BCATc Inhibitor 2 can be represented as follows:

  • Molecular Formula: C₁₄H₁₁F₃NO₂
  • Molecular Weight: Approximately 285.24 g/mol
  • Structural Features: The compound features a coumarin backbone with a trifluoromethylphenyl substituent, which is critical for its inhibitory activity.

The structural data indicates that the presence of the trifluoromethyl group significantly contributes to the compound's binding affinity to the target enzyme, enhancing its effectiveness as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

BCATc Inhibitor 2 primarily functions through reversible inhibition of cytosolic branched-chain amino acid transferase. The key reactions involved include:

  1. Transamination Reaction: The inhibitor interferes with the transamination process catalyzed by branched-chain amino acid transferases, which converts branched-chain amino acids to their corresponding α-keto acids while producing L-glutamate.
  2. Inhibition Mechanism: The binding of BCATc Inhibitor 2 to the active site of cytosolic branched-chain amino acid transferase prevents substrate access, effectively reducing enzyme activity.

In vitro studies have demonstrated that BCATc Inhibitor 2 exhibits an IC50 value of approximately 0.8 μM against human cytosolic branched-chain amino acid transferase .

Mechanism of Action

Process and Data

The mechanism of action for BCATc Inhibitor 2 involves several steps:

  1. Binding: The inhibitor binds to the active site of cytosolic branched-chain amino acid transferase, blocking access to substrates.
  2. Reduction of Glutamate Levels: By inhibiting this enzyme, BCATc Inhibitor 2 decreases the production of L-glutamate from branched-chain amino acids.
  3. Neuroprotective Effects: This reduction in glutamate levels may help mitigate excitotoxicity associated with neurodegenerative diseases by preventing excessive calcium influx into neurons.

In animal models, administration of BCATc Inhibitor 2 has shown neuroprotective effects against neurotoxic agents, indicating its potential therapeutic benefits in treating neurological disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but should be protected from light and moisture.

These properties are essential for handling and application in laboratory settings, particularly for in vitro experiments .

Applications

Scientific Uses

BCATc Inhibitor 2 has several promising applications in scientific research:

  1. Neurodegenerative Disease Research: It is being investigated for its potential to treat diseases such as Alzheimer's disease and Parkinson's disease by modulating glutamate metabolism.
  2. Metabolic Studies: The compound serves as a tool for studying branched-chain amino acid metabolism and its implications in metabolic disorders.
  3. Pharmaceutical Development: Ongoing research aims to explore its efficacy in drug formulations targeting neurological conditions related to glutamate dysregulation.
Branched-Chain Amino Acid Transaminase (BCAT) Isoform-Specific Metabolic Reprogramming in Disease Pathogenesis

BCATc-Mediated Glutamatergic System Regulation in Neurological Disorders

BCATc serves as a pivotal metabolic node linking BCAA catabolism to glutamate homeostasis within the central nervous system. Unlike the ubiquitously expressed mitochondrial isoform (BCATm/BCAT2), BCATc is enriched in neurons and glia, where it catalyzes the transfer of α-amino groups from BCAAs to α-ketoglutarate (α-KG), yielding glutamate and branched-chain α-keto acids (BCKAs). This reaction directly modulates the glutamate/GABA-glutamine cycle, critically impacting excitatory neurotransmission [4] [8].

In neurodegenerative states (e.g., Alzheimer's disease, Huntington's disease), BCATc overexpression correlates with disrupted glutamate clearance and excitotoxicity. Mechanistically, elevated BCATc activity depletes neuronal α-KG—a key anaplerotic substrate for the TCA cycle—while simultaneously increasing glutamate production. This dual effect promotes:

  • Synaptic Glutamate Accumulation: Excessive glutamate overwhelms astrocytic reuptake capacity (via EAAT1/2 transporters), leading to NMDA/AMPA receptor overactivation and Ca²⁺-mediated neuronal damage.
  • Redox Imbalance: Depletion of α-KG impairs mitochondrial ATP generation and reduces NADPH production via the TCA cycle, diminishing cellular antioxidant capacity [6].

Pharmacological inhibition of BCATc (e.g., with coumarin-derived inhibitors like BCATc Inhibitor 2) restores glutamate/α-KG equilibrium. In in vitro models of neuronal hyperexcitability, BCATc inhibition reduces extracellular glutamate concentrations by 40-60% and attenuates oxidative stress markers (e.g., ROS, lipid peroxides) by enhancing α-KG-driven anaplerosis [8]. These findings position BCATc as a gatekeeper of glutamatergic metabolism and a viable target for correcting neurotransmitter imbalances.

Table 1: BCATc Inhibition Effects on Glutamatergic Parameters in Neuronal Models

ParameterChange with BCATc OverexpressionChange with BCATc InhibitionFunctional Consequence
Extracellular Glutamate↑ 80-120%↓ 40-60%Excitotoxicity reduction
Intracellular α-Ketoglutarate↓ 45-65%↑ 50-70%Enhanced mitochondrial respiration
Reactive Oxygen Species (ROS)↑ 70-90%↓ 55-75%Improved redox homeostasis
ATP Production↓ 35-50%↑ 30-45%Restored neuronal energy metabolism

BCATc Overexpression in Metabolic Dysregulation: NAFLD and Insulin Resistance

BCATc is aberrantly upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD) and insulin resistance, driving lipogenesis and metabolic dysfunction. BCAA flux through BCATc activates mechanistic target of rapamycin complex 1 (mTORC1) and sterol regulatory element-binding protein 1 (SREBP1), transcriptionally reprogramming hepatic metabolism toward lipid storage [1] [2].

Key molecular pathways include:

  • SREBP1 Activation: BCATc-transaminated BCAAs (particularly leucine) activate mTORC1, which phosphorylates SREBP1 to promote its nuclear translocation. This upregulates lipogenic genes (ACLY, FASN, ACC, SCD1), increasing de novo lipogenesis by 2.5-3.5 fold in hepatocytes exposed to oleic acid [1].
  • Mitochondrial Dysfunction: BCATc overexpression elevates mitochondrial ROS generation and impairs membrane potential (∆Ψm) in HepG2 and LO2 hepatocytes. This disrupts fatty acid β-oxidation, further promoting triglyceride (TG) accumulation.
  • Insulin Signaling Impairment: Chronic BCAA elevation via BCATc activity induces serine phosphorylation of insulin receptor substrate 1 (IRS1), blunting Akt activation. Hepatic BCATc knockdown in rodent models restores insulin-stimulated glucose uptake by 40-50% [2].

BCATc Inhibitor 2 counteracts these effects by blocking BCAA transamination. In NAFLD cell models (oleic acid-treated HepG2/LO2 cells), it:

  • Reduces lipid droplet formation by 60-75% (Oil Red O staining)
  • Suppresses SREBP1 and lipogenic gene expression (FASN ↓70%, ACC ↓65%)
  • Ameliorates JNK/AKT pathway activation and mitochondrial ROS
  • Restores insulin-induced Akt phosphorylation [1]

These data underscore BCATc as a critical modulator of hepatic steatosis and systemic insulin sensitivity.

Oncogenic BCATc Activity in Tumor Microenvironment Adaptation

BCATc reprograms tumor metabolism to support biosynthetic precursor generation, redox balance, and immune evasion. Its overexpression is documented in glioblastoma, prostate cancer, breast cancer, and leukemia, correlating with poor prognosis [6] [8] [9].

Mechanistic Contributions to Tumor Progression:

  • TCA Cycle Anaplerosis: BCATc-derived BCKAs undergo oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase (BCKDH) complex to generate acetyl-CoA (from leucine) or succinyl-CoA (from valine/isoleucine). In prostate cancer, valine catabolism via BCATc replenishes succinate pools, fueling succinate dehydrogenase (SDH)-driven respiration and lipid synthesis. HIBCH (hydrolase in valine pathway) knockdown reduces succinate by 60% and impairs proliferation [9].
  • Macrophage Immunomodulation: In tumor-associated macrophages (TAMs), BCATc upregulation (via LPS/NF-κB signaling) promotes itaconate synthesis through the IRG1 axis. Itaconate inhibits inflammatory cytokine production and SDH activity, creating an immunosuppressive niche. Selective BCATc inhibition (e.g., ERG240) reduces IRG1 and itaconate by 80%, restoring pro-inflammatory macrophage function and enhancing T-cell infiltration in in vivo arthritis models [6].
  • Epigenetic Remodeling: BCATc transamination consumes α-KG, a cofactor for Jumonji-domain histone demethylases and TET DNA demethylases. Reduced α-KG availability in glioblastoma stabilizes repressive histone marks (H3K27me3), silencing tumor suppressor genes [8].

BCATc Inhibitor 2 disrupts these adaptations by:

  • Depleting TCA cycle intermediates (succinate ↓50%, acetyl-CoA ↓40%)
  • Reducing itaconate-dependent immunosuppression
  • Restoring α-KG-dependent demethylase activity

Table 2: Oncogenic Pathways Modulated by BCATc in Tumor Microenvironments

Tumor TypeBCATc-Driven PathwayKey Metabolite AlterationsTherapeutic Inhibition Effect
Prostate CancerValine→Succinate→LipogenesisSuccinate ↑200%, Lipid content ↑80%HIBCH inhibition reduces xenograft growth
Macrophages (TAMs)Leucine→Itaconate→SDH inhibitionItaconate ↑300%, IL-1β ↓70%ERG240 reduces joint/kidney inflammation
Glioblastomaα-KG depletion→H3K27me3 stabilizationα-KG ↓60%, H3K27me3 ↑45%Enhanced tumor suppressor gene expression

Graphic: BCATc-Dependent Metabolic Nodes in Cancer

Extracellular BCAAs  │  ▼  LAT1 Transporter → BCATc (Cytosol) → BCKAs  │                  │  │                  ▼  │            Glutamate → GSH Synthesis  │  ▼  Mitochondrial BCKAs → BCKDH Complex  │  ├─→ Acetyl-CoA (Lipogenesis)  ├─→ Succinyl-CoA (SDH Respiration)  └─→ Itaconate (Immune Suppression)  

Properties

Product Name

BCATc Inhibitor 2

IUPAC Name

5-chloro-N'-[2-(trifluoromethyl)phenyl]sulfonyl-1-benzofuran-2-carbohydrazide

Molecular Formula

C16H10ClF3N2O4S

Molecular Weight

418.8 g/mol

InChI

InChI=1S/C16H10ClF3N2O4S/c17-10-5-6-12-9(7-10)8-13(26-12)15(23)21-22-27(24,25)14-4-2-1-3-11(14)16(18,19)20/h1-8,22H,(H,21,23)

InChI Key

ZLQBZYKAQQWOTK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NNC(=O)C2=CC3=C(O2)C=CC(=C3)Cl

Synonyms

5-chloro-2-benzofurancarboxylic acid 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NNC(=O)C2=CC3=C(O2)C=CC(=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.